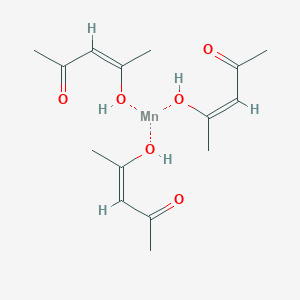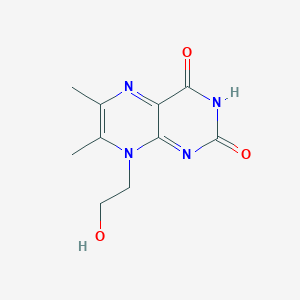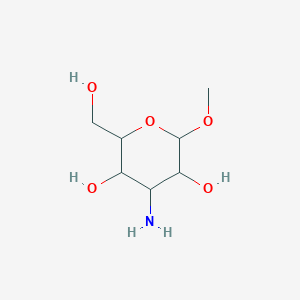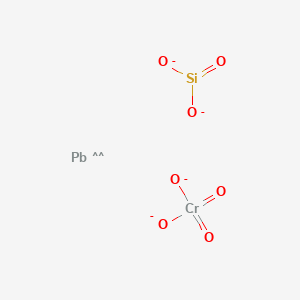
Acetonato de manganeso(III)
Descripción general
Descripción
Manganese(III)acetylacetonate, also known as Mn(acac)3, is an organometallic compound composed of a manganese atom coordinated by three acetylacetonate ligands. It is a white solid that is insoluble in water, but soluble in organic solvents. The compound is used in the synthesis of other organometallic compounds, and has been studied for its potential applications in biological systems.
Aplicaciones Científicas De Investigación
Actividad de secado en aglutinantes alquídicos
El acetonato de manganeso(III) presenta una fuerte actividad de secado, que ha sido documentada en varios aglutinantes alquídicos a base de disolventes y de alto contenido en sólidos . Esta propiedad es particularmente útil para superar los problemas de solubilidad que a menudo aparecen tras la aplicación de nuevos secadores primarios .
Síntesis y estabilidad térmica
La estabilidad de las modificaciones del acetonato de manganeso(III) depende de las propiedades del disolvente elegido para la recristalización . El uso de disolventes de baja polaridad con una baja permitividad dieléctrica mejora las interacciones intermoleculares, lo que lleva a la formación de la modificación β-Mn (C 5 H 7 O 2) 3 .
Uso en catalizadores y reactivos catalíticos
Debido a su capacidad para formar un anillo quelato mediante la unión de cada átomo de oxígeno al catión metálico, el acetonato de manganeso(III) se utiliza habitualmente en diversos catalizadores y reactivos catalíticos para la síntesis orgánica .
Fabricación de nanoestructuras de carbono
El acetonato de manganeso(III) se ha utilizado en la fabricación de diversas formas de nanoestructuras de carbono mediante el empleo de técnicas de deposición química en fase vapor (CVD) y evaporación por láser .
Iniciación de polimerizaciones RAFT
Mecanismo De Acción
Manganese(III) acetylacetonate, also known as Manganese(3+);(Z)-4-oxopent-2-en-2-olate, is a fascinating compound with a wide range of applications in the chemical industry . This article aims to provide a comprehensive overview of its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Manganese(III) acetylacetonate primarily targets phenols, β-dicarbonyl compounds, and thiols, acting as a one-electron oxidizer . It also serves as a catalyst for the polymerization of alkenes and hardening of alkyd enamels .
Mode of Action
The compound interacts with its targets through oxidation, where it donates an electron to the target molecule . In certain reactions, it acts as a catalyst, accelerating the reaction rate without being consumed in the process .
Biochemical Pathways
Manganese(III) acetylacetonate is involved in various biochemical pathways. For instance, it plays a crucial role in the synthesis of manganese oxide cathode materials for lithium batteries . It also participates in the polymerization of alkenes . Furthermore, it’s used in the RAFT polymerization process, serving as a radical initiator .
Result of Action
The result of Manganese(III) acetylacetonate’s action is multifaceted. It can oxidize phenols, β-dicarbonyl compounds, and thiols . As a catalyst, it aids in the polymerization of alkenes and hardening of alkyd enamels . Moreover, it contributes to the synthesis of manganese oxide cathode materials for lithium batteries .
Action Environment
The action of Manganese(III) acetylacetonate is significantly influenced by environmental factors. For instance, the choice of solvent and temperature during synthesis affects the stability of the compound and the formation of its modifications . Low-polarity solvents with a low dielectric permittivity enhance intermolecular interactions, leading to the formation of specific modifications .
Safety and Hazards
Análisis Bioquímico
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Manganese(III)acetylacetonate involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Manganese(III)acetylacetonate change over time. It has been observed that in the temperature range 140–240°C, Manganese(III)acetylacetonate melts to form a different compound . At temperatures of 500–550°С, it decomposes to a mixture of different manganese oxides and carbon .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Manganese(III)acetylacetonate can be achieved by reacting manganese(II) acetate with acetylacetone in the presence of an oxidizing agent.", "Starting Materials": [ "Manganese(II) acetate", "Acetylacetone", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite)" ], "Reaction": [ "Mix manganese(II) acetate and acetylacetone in a 1:2 molar ratio in a suitable solvent (e.g. ethanol).", "Add the oxidizing agent slowly to the mixture while stirring.", "Heat the mixture to reflux for several hours.", "Cool the mixture to room temperature and filter the resulting precipitate.", "Wash the precipitate with a suitable solvent (e.g. ethanol) to remove any impurities.", "Dry the precipitate under vacuum to obtain Manganese(III)acetylacetonate as a dark red solid." ] } | |
Número CAS |
14284-89-0 |
Fórmula molecular |
C15H24MnO6 |
Peso molecular |
355.28 g/mol |
Nombre IUPAC |
4-hydroxypent-3-en-2-one;manganese |
InChI |
InChI=1S/3C5H8O2.Mn/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
Clave InChI |
RDMHXWZYVFGYSF-UHFFFAOYSA-N |
SMILES isomérico |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Mn+3] |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mn] |
SMILES canónico |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mn] |
Otros números CAS |
14284-89-0 |
Pictogramas |
Irritant |
Números CAS relacionados |
17272-66-1 (Parent) |
Sinónimos |
acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main catalytic applications of Mn(acac)3?
A1: Mn(acac)3 acts as a catalyst in various organic reactions, including:
- Oxidation reactions: Mn(acac)3 catalyzes the oxidation of phenols [, , ], alcohols [], sulfides [], and carbon-carbon double bonds []. It is particularly effective in reactions employing sodium chlorite as the oxidant [, , ].
- Polymerization reactions: Mn(acac)3 initiates the free-radical polymerization of monomers like methyl methacrylate, styrene, and acrylonitrile [, , , , ]. It exhibits monomer selectivity, with higher activity for acrylonitrile [].
- Phosphorylation reactions: Mn(acac)3 catalyzes the regioselective phosphorylation of tertiary enamides, primarily yielding β-phosphorylated products [].
Q2: How does the structure of Mn(acac)3 contribute to its catalytic activity?
A2: Mn(acac)3 possesses a labile acetylacetonate (acac) ligand. This lability facilitates ligand displacement reactions, generating reactive manganese species that can participate in various catalytic cycles [].
Q3: Can you provide an example of a reaction mechanism involving Mn(acac)3 as a catalyst?
A3: In the oxidation of sulfides to sulfoxides using sodium chlorite, Mn(acac)3 likely acts as an electron-transfer mediator. It facilitates the formation of a hypochlorite species from sodium chlorite, which then oxidizes the sulfide to the sulfoxide [].
Q4: How does Mn(acac)3 compare to other catalysts in terms of selectivity?
A4: Mn(acac)3 demonstrates unique selectivity in several reactions. For instance, in the phosphorylation of tertiary enamides, it favors β-phosphorylation, while other Lewis acid catalysts often lead to α-phosphorylated products [].
Q5: Are there any challenges associated with using Mn(acac)3 as a catalyst?
A5: One challenge is the potential for Mn(acac)3 to undergo decomposition during reactions, especially at elevated temperatures or prolonged reaction times []. This can limit its catalytic efficiency and require optimization of reaction conditions.
Q6: What is the stability of Mn(acac)3 under different conditions?
A6: Mn(acac)3 is sensitive to moisture and should be stored under inert conditions. It is generally stable at room temperature but can decompose at elevated temperatures [].
Q7: How does the presence of solvents or additives affect the stability and performance of Mn(acac)3?
A7: Solvents and additives can significantly impact the behavior of Mn(acac)3. For example:
- Dimethyl sulfoxide enhances the initiation efficiency of Mn(acac)3 in free-radical polymerization [].
- The choice of solvent can influence the regioselectivity of reactions catalyzed by Mn(acac)3. In the chlorination of alkyl phenyl ethers, using dichloromethane as the solvent favors para-selectivity [].
Q8: What is the molecular formula and weight of Mn(acac)3?
A8: The molecular formula of Mn(acac)3 is C15H21MnO6 and its molecular weight is 352.30 g/mol [].
Q9: What spectroscopic techniques are commonly used to characterize Mn(acac)3?
A9: Various spectroscopic techniques can be employed, including:
- Infrared (IR) spectroscopy: IR spectroscopy helps identify the presence of characteristic functional groups, such as the carbonyl groups in the acetylacetonate ligands [, , ].
- UV-Vis spectroscopy: UV-Vis spectroscopy can provide information about the electronic structure and coordination environment of the manganese(III) ion [, ].
- Electron paramagnetic resonance (EPR) spectroscopy: EPR spectroscopy is useful for studying the paramagnetic Mn(III) center and its interaction with the ligands [].
Q10: What are the applications of Mn(acac)3 in materials science?
A10: Mn(acac)3 serves as a precursor for synthesizing various manganese-containing materials:
- Manganese oxide nanoparticles: Mn(acac)3 can be used to prepare manganese oxide nanoparticles with potential applications in catalysis, energy storage, and biomedical fields [, ].
- Mn-doped zeolites: Mn(acac)3 acts as a source of manganese for incorporating Mn ions into zeolite frameworks, enhancing their catalytic properties in oxidation reactions [, ].
- Thin films: Mn(acac)3 is used in the preparation of manganese oxide thin films for applications in electrochromic devices and as electrode materials [, ].
Q11: What are the advantages of using Mn(acac)3 as a precursor in material synthesis?
A11: Mn(acac)3 offers several advantages, including:
Q12: Are there any efforts to develop greener synthetic routes for Mn(acac)3?
A13: Yes, researchers are exploring more environmentally benign methods for synthesizing Mn(acac)3, such as using water as a solvent or employing microwave irradiation to reduce reaction times and energy consumption [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)



![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)

![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)




